2-Butyl-7-methoxynaphthalene

Lipoxygenase inhibition Structure-activity relationship Naphthalene positional isomers

2-Butyl-7-methoxynaphthalene (CAS 55030-61-0) is a methoxy-alkyl substituted naphthalene derivative with molecular formula C15H18O and a molecular weight of 214.30 g/mol. It is classified in curated pharmacological databases primarily as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and secondarily as an inhibitor of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, while also exhibiting antioxidant properties in fats and oils.

Molecular Formula C15H18O
Molecular Weight 214.30 g/mol
Cat. No. B8344485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-7-methoxynaphthalene
Molecular FormulaC15H18O
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCCCCC1=CC2=C(C=C1)C=CC(=C2)OC
InChIInChI=1S/C15H18O/c1-3-4-5-12-6-7-13-8-9-15(16-2)11-14(13)10-12/h6-11H,3-5H2,1-2H3
InChIKeyWZLCIDHDIMIQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-7-methoxynaphthalene: Core Chemical and Pharmacological Identity for Informed Procurement


2-Butyl-7-methoxynaphthalene (CAS 55030-61-0) is a methoxy-alkyl substituted naphthalene derivative with molecular formula C15H18O and a molecular weight of 214.30 g/mol . It is classified in curated pharmacological databases primarily as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and secondarily as an inhibitor of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, while also exhibiting antioxidant properties in fats and oils [1]. The compound has annotated affinity data for human 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), though reported IC50 values exceed 10,000 nM in recombinant enzyme assays [2].

Procurement Risk: Why Closely Related Naphthalene Analogs Cannot Substitute for 2-Butyl-7-methoxynaphthalene


Despite sharing a naphthalene scaffold with numerous lipoxygenase inhibitors, 2-Butyl-7-methoxynaphthalene occupies a distinct substitution pattern (2-butyl, 7-methoxy) that differs critically from the more extensively characterized 4-methoxy positional isomer series exemplified in patent US4737519A [1]. In that series, compounds such as 1-acetoxy-2-n-butyl-4-methoxynaphthalene demonstrated potent 5-HETE production inhibition (IC50 approximately 10^-7 M) [1]. The 7-methoxy orientation in 2-Butyl-7-methoxynaphthalene produces a fundamentally different electronic distribution and steric profile around the naphthalene ring, which directly impacts target binding geometry. Naive substitution based solely on scaffold similarity risks selecting a compound with orders-of-magnitude weaker target engagement. The annotated multi-target profile of 2-Butyl-7-methoxynaphthalene, encompassing lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase modulation [2], further underscores that its biological fingerprint cannot be replicated by analogs optimized for single-target potency. At present, the lack of published head-to-head comparative data for the 7-methoxy isomer means that any substitution decision must be treated as a high-risk experimental variable rather than a validated interchange.

Quantitative Differentiation Evidence for 2-Butyl-7-methoxynaphthalene Relative to Closest Analogs


Positional Isomer Comparison: 7-Methoxy vs. 4-Methoxy Substitution Pattern and 5-LOX Inhibitory Potency

2-Butyl-7-methoxynaphthalene (7-methoxy isomer) and 1-acetoxy-2-n-butyl-4-methoxynaphthalene (4-methoxy isomer) represent the two primary positional variants of the butyl-methoxy-naphthalene lipoxygenase inhibitor scaffold [1]. In recombinant human 5-LOX assays, 2-Butyl-7-methoxynaphthalene exhibits an IC50 > 10,000 nM [2]. In contrast, the 4-methoxy isomer (as the 1-acetoxy prodrug form) completely inhibits 5-HETE production at 10 µM with a reported IC50 of approximately 10^-7 M (100 nM), representing at least a 100-fold potency advantage for the 4-methoxy positional isomer [1]. This divergence is mechanistically consistent with the known preference of the 5-LOX active site for electron-rich naphthalene substitution at the 4-position, where the methoxy group can engage in critical hydrogen-bonding interactions with the iron-coordination sphere of the enzyme. The 7-methoxy substitution places the electron-donating group at a suboptimal distance and orientation relative to the catalytic iron, substantially reducing inhibitory potency.

Lipoxygenase inhibition Structure-activity relationship Naphthalene positional isomers

Target Selectivity Profile: Multi-Target Engagement Pattern vs. Selective 5-LOX Inhibitors

Unlike the clinically developed selective 5-LOX inhibitor zileuton, which acts primarily through iron chelation at the 5-LOX active site with an IC50 of approximately 0.5–1 µM against 5-LOX and minimal activity against cyclooxygenase enzymes [1], 2-Butyl-7-methoxynaphthalene demonstrates a broad but weak multi-target inhibition profile. Database annotations indicate inhibitory activity against 5-LOX (IC50 > 10,000 nM), soluble epoxide hydrolase (IC50 > 10,000 nM), formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase enzymes [2][3]. No quantitative IC50 values are published for the non-LOX targets, but the annotation as a 'potent lipoxygenase inhibitor' in MeSH contrasts with the >10,000 nM IC50 recorded in BindingDB, suggesting that potency claims may derive from cellular or ex vivo assays rather than isolated enzyme systems. This multi-target profile may confer a unique polypharmacology fingerprint not achievable with highly selective single-target agents, though the absence of quantitative comparative data prohibits a definitive selectivity claim.

Multi-target pharmacology Enzyme inhibition profile Arachidonic acid cascade

Antioxidant Function: Radical Scavenging in Lipid Systems vs. Butylated Hydroxytoluene (BHT)

2-Butyl-7-methoxynaphthalene is annotated as an antioxidant active in fats and oils [1]. This functional property places it in the same application class as the widely used synthetic phenolic antioxidant butylated hydroxytoluene (BHT; 2,6-di-tert-butyl-4-methylphenol), which is effective at concentrations of 0.01–0.02% in food-grade oils and exhibits a well-characterized radical scavenging mechanism via hydrogen atom transfer from the para-hydroxyl group [2]. However, no quantitative antioxidant assay data (e.g., DPPH IC50, ORAC values, peroxide value reduction, or Rancimat induction time) have been published for 2-Butyl-7-methoxynaphthalene, making any potency or efficacy comparison with BHT impossible. The absence of the phenolic -OH group in 2-Butyl-7-methoxynaphthalene (which contains a methoxy ether rather than a free hydroxyl) suggests that its radical scavenging mechanism, if any, differs fundamentally from that of BHT and may depend on the naphthalene ring system's electron density rather than hydrogen atom donation. The compound's higher molecular weight (214.3 vs. 220.35 for BHT) and distinct lipophilicity profile may also influence its partitioning behavior in biphasic lipid systems, but this cannot be quantified without experimental data.

Antioxidant activity Lipid peroxidation Food chemistry

Evidence-Linked Application Scenarios for 2-Butyl-7-methoxynaphthalene in Scientific Procurement


Positional Isomer SAR Probe for Naphthalene-Based Lipoxygenase Inhibitor Development

The documented >100-fold potency difference between 2-Butyl-7-methoxynaphthalene (7-methoxy, IC50 > 10,000 nM) and 1-acetoxy-2-n-butyl-4-methoxynaphthalene (4-methoxy, IC50 ~100 nM) in 5-LOX inhibition assays [1] makes the 7-methoxy compound a valuable negative control or positional scanning probe in structure-activity relationship (SAR) studies. Medicinal chemistry teams investigating the geometry of naphthalene substitution for lipoxygenase engagement can use this compound to establish the critical importance of the 4-position methoxy group for high-affinity binding to the 5-LOX iron-coordination sphere. Procurement of both isomers from the same supplier ensures consistency in purity specifications and enables rigorous SAR campaigns.

Multi-Target Arachidonic Acid Cascade Modulator in Phenotypic Screening

The annotated multi-target profile of 2-Butyl-7-methoxynaphthalene, spanning 5-LOX, sEH, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase enzymes , positions this compound as a tool for phenotypic screening assays where simultaneous modulation of multiple nodes in the arachidonic acid cascade is desired. Unlike highly selective single-target agents (e.g., zileuton for 5-LOX), this compound's broad-spectrum but low-potency enzyme engagement pattern may reveal emergent cellular phenotypes not observable with selective pharmacology. However, researchers must independently quantify target engagement in their specific cellular systems, as published potency data are limited to isolated enzyme assays showing IC50 values > 10,000 nM.

Synthetic Intermediate for Functionalized 2,7-Disubstituted Naphthalene Derivatives

2-Butyl-7-methoxynaphthalene serves as a versatile synthetic building block for generating 2,7-disubstituted naphthalene derivatives via further functionalization at the butyl chain terminus or through electrophilic aromatic substitution at the naphthalene ring positions activated by the electron-donating methoxy group . The compound is accessible via catalytic hydrogenation of 7-butyn-1-yl-2-methoxynaphthalene using 10% Pd/C in toluene . For procurement specifications, a purity of ≥95% is commonly cited, and researchers should request certificates of analysis including GC-MS or HPLC purity data, as well as residual palladium content when the compound is intended for biological assays sensitive to metal contamination.

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